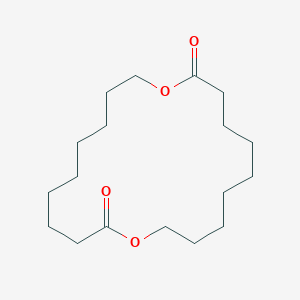

1,11-Dioxacycloicosane-2,12-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H32O4 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

1,11-dioxacycloicosane-2,12-dione |

InChI |

InChI=1S/C18H32O4/c19-17-13-9-5-1-3-7-11-15-21-18(20)14-10-6-2-4-8-12-16-22-17/h1-16H2 |

InChI Key |

KDZSXENKORTDQS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCOC(=O)CCCCCCCCOC(=O)CCC1 |

Synonyms |

1,11-dioxacycloicosane-2,12-dione |

Origin of Product |

United States |

Chemical Reactivity, Transformation, and Derivatization Studies of 1,11 Dioxacycloicosane 2,12 Dione

Mechanistic Investigations of Reactions Involving the Diester Linkages

The reactivity of macrocyclic diesters is largely defined by the behavior of their ester functional groups. The hydrolysis of these linkages is a key reaction, and its mechanism is influenced by the molecular structure and reaction conditions.

The hydrolysis of ester bonds, a critical reaction for both organic and biological chemistry, has been extensively studied. nih.gov For phosphate (B84403) diesters, which share similarities with carboxylic acid diesters, the reactivity is highly dependent on the nature of the leaving group. rsc.org Generally, the hydrolysis of diester anions is thought to proceed through a bimolecular nucleophilic attack of a solvent molecule on the phosphorus or, in this case, the carbonyl carbon. rsc.org

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating the transition state structures and rate-determining steps of ester hydrolysis. nih.gov These studies on various ester models suggest a stepwise mechanism with a tetrahedral intermediate. nih.gov The stability of this intermediate and the transition states leading to it can be influenced by factors such as mechanical stress on the polymer chain containing the ester. researchgate.net Computational studies have shown that stretching forces can stabilize the tetrahedral intermediate in ester hydrolysis. researchgate.net

In the context of 1,11-dioxacycloicosane-2,12-dione, the large ring size would likely lead to conformational flexibility. However, intramolecular reactions can still occur. Transannular reactions, where functional groups on opposite sides of the ring interact, have been observed in other macrocycles. nih.gov For instance, base-mediated transannular cyclizations can lead to the formation of bicyclic or tricyclic structures. nih.gov

Ring-Opening Polymerization of this compound as a Dilactone Monomer

Ring-opening polymerization (ROP) is a versatile method for synthesizing polymers from cyclic monomers, including lactones. youtube.com This process is driven by the release of ring strain, making it thermodynamically favorable for small and large rings. youtube.comyoutube.com The polymerization typically involves three main steps: initiation, propagation, and termination. youtube.com

The initiators for ROP can be anionic, cationic, or radical, depending on the monomer. youtube.comepa.gov For lactones, anionic initiators are commonly used. youtube.com The process is initiated by the attack of the initiator on the cyclic monomer, which opens the ring and starts the formation of a polymer chain. youtube.com The chain then grows by the sequential addition of more monomer units. youtube.com

The successful ROP of a disubstituted valerolactone has been demonstrated, indicating that even more complex lactone structures can be polymerized. rsc.org Given that this compound is a large-ring dilactone, it would be a suitable candidate for ROP. The resulting polyester (B1180765) would have a repeating unit derived from the opened macrocycle. The properties of the resulting polymer would depend on factors such as the molecular weight and the stereochemistry of the repeating units.

Strategies for Functionalization and Synthesis of Novel Derivatives

The functionalization of macrocycles is a key strategy for creating novel derivatives with tailored properties. nih.gov This can be achieved through various chemical transformations that modify the macrocyclic backbone or introduce new functional groups.

One approach is to perform reactions on the existing functional groups. For this compound, the ester linkages could be reduced to diols or reacted with Grignard reagents to introduce alkyl or aryl groups. The resulting diols could then be further functionalized.

Another strategy involves the synthesis of new macrocycles with built-in functionality. This can be achieved by using functionalized building blocks during the macrocyclization step. For instance, macrocyclic diimines can be transformed into a variety of functionalized macrocycles, including bis-beta-amino acids and bisazetidines. nih.gov The synthesis of macrocycles can be challenging due to competing polymerization reactions. wikipedia.org However, methods like high-dilution techniques and catalyst-mediated reactions can favor the formation of the desired macrocycle. wikipedia.orgacs.org

Cascade reactions that involve a series of kinetically favorable cyclization and ring-expansion steps have been developed to synthesize a wide range of functionalized macrocycles and medium-sized rings without the need for high-dilution conditions. acs.org The functionalization of macrocycles can also be achieved in a site-directed manner at a late stage of the synthesis, allowing for the creation of a library of analogues for structure-activity relationship studies. nih.gov

Supramolecular Chemistry and Complex Formation of Macrocyclic Diesters

Macrocyclic compounds, particularly those containing donor atoms like oxygen, are known for their ability to form complexes with cations and other guest molecules. acs.orgacs.orgresearchgate.netbhu.ac.in This is a central concept in supramolecular chemistry, which deals with the study of systems composed of multiple molecules held together by non-covalent interactions. beilstein-journals.orgrsc.org

The oxygen atoms in the ester groups and the ether linkages of this compound can act as donor atoms for metal cations. The size of the macrocyclic cavity and the arrangement of these donor atoms will determine the selectivity and stability of the resulting complexes. acs.orgresearchgate.net Macrocyclic polyether-diester ligands have been shown to form complexes with a variety of cations. acs.org The study of these complexes often involves determining their stability constants and thermodynamic parameters. researchgate.net

The coordination of metal ions can occur either inside the macrocyclic cavity (endo-coordination) or outside of it (exo-coordination). nih.gov While crown ethers typically favor endo-coordination, sulfur-containing macrocycles often exhibit exo-coordination, which can lead to the formation of more complex supramolecular assemblies. nih.gov

The complexation properties of macrocyclic diesters can be tuned by modifying their structure, for example, by introducing different substituent groups. researchgate.net These macrocyclic complexes have potential applications in various fields, including as catalysts, sensors, and in the development of new materials. bhu.ac.ingla.ac.uknih.gov For instance, metallomicelles formed from macrocyclic complexes have shown catalytic activity in the hydrolysis of phosphate diesters. tandfonline.com

Investigations into the Biological Activities of 1,11 Dioxacycloicosane 2,12 Dione and Analogues Mechanistic Focus

Exploration of Antimicrobial Effects of Macrocyclic Diesters

Macrocyclic lactones, which share the core structural feature of a large ring containing one or more ester linkages with 1,11-Dioxacycloicosane-2,12-dione, are well-documented for their broad-spectrum antimicrobial activities. mdpi.com

The antibacterial mechanisms of macrocyclic compounds are varied. Some macrocyclic diarylheptanoids have shown moderate activity against Mycobacterium tuberculosis. nih.gov The presence of specific functional groups, such as a nitro group on a benzylic ring, has been found to enhance the antibacterial efficacy of certain lactone derivatives. mdpi.com For instance, berkeleylactone A, a 16-membered macrolactone, demonstrates potent antibiotic properties, and studies on its derivatives have highlighted the critical role of the conjugated system within the macrocycle for its activity against strains like methicillin-resistant Staphylococcus aureus (MRSA). rsc.org

Table 1: Representative Antibacterial Activity of a Macrocyclic Lactone Analogue

| Compound | Target Organism | MIC₅₀ (µg/mL) |

|---|

Note: This table presents data for an analogue to illustrate the potential activity of this class of compounds.

The antifungal action of many macrocyclic lactones, such as polyenes like amphotericin B, is primarily attributed to their interaction with the fungal cell membrane. nih.gov These compounds bind to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores or ion channels. nih.govnih.gov This disrupts membrane integrity, causing leakage of essential cellular contents and ultimately leading to fungal cell death. nih.govfrontiersin.org The selectivity of these antifungals stems from the difference in sterol composition between fungal (ergosterol) and mammalian (cholesterol) cell membranes, with a higher affinity for ergosterol. nih.gov Resistance to such antifungals can arise from alterations in the drug target or in the sterol biosynthesis pathway. nih.gov

Macrocyclic lactones are a cornerstone of antiparasitic medicine, with compounds like ivermectin and moxidectin (B1677422) widely used against nematodes and arthropods. msdvetmanual.comnih.gov Their primary mechanism of action involves binding to glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of these parasites. merckvetmanual.com This binding locks the channels in an open state, leading to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis of the parasite. merckvetmanual.com This paralysis affects the parasite's ability to feed and move, leading to its expulsion from the host. merckvetmanual.comlongdom.org Mammals are generally not affected because their glutamate-gated channels are confined to the central nervous system, where the blood-brain barrier restricts the access of these drugs. Additionally, the major inhibitory neurotransmitter receptor in mammals is the GABA receptor, which has a lower affinity for these lactones.

Another mechanism implicated in resistance to antiparasitic macrocyclic lactones involves P-glycoproteins (PGPs). These are efflux transporters that can pump the drug out of the parasite's cells, reducing its intracellular concentration and efficacy. nih.govnih.gov

Cellular Response Studies and In Vitro Biological Assays

In vitro biological assays are crucial for elucidating the effects of compounds on cellular functions. For antiparasitic macrocyclic lactones, assays using recombinant P-glycoproteins expressed in yeast have been employed to study drug interactions and resistance mechanisms. nih.gov For instance, the inhibitory effects of ivermectin and selamectin (B66261) on the transport of fluorescent probes by Dirofilaria immitis P-glycoprotein-11 have been demonstrated in a concentration-dependent manner. nih.gov Such assays help in understanding how different analogues interact with these transporter proteins. nih.gov

Elucidation of Molecular Mechanisms of Biological Interactions (e.g., Enzyme Inhibition)

The biological activity of macrocyclic compounds is often linked to their ability to inhibit specific enzymes. For example, some antiparasitic macrocyclic lactones are thought to interact with thioredoxin reductase in parasites like Brugia malayi. mdpi.com In the context of antifungal polyenes, their mechanism is less about direct enzyme inhibition and more about the physical disruption of the cell membrane by binding to ergosterol. nih.govnih.gov

In a broader context of dione-containing compounds, benzil (B1666583) (diphenylethane-1,2-dione) and its analogues have been studied as inhibitors of carboxylesterases, with their inhibitory potential being dependent on the aromaticity of the rings and the flexibility of the dione (B5365651) moiety. researchgate.net While this compound lacks the aromatic rings of benzil, this highlights that the dione functional group can be a key pharmacophore for enzyme inhibition.

Structure-Activity Relationship (SAR) Analysis of Macrocyclic Lactones for Biological Properties

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity and for the rational design of more potent analogues. For macrocyclic lactones, several key structural features have been identified as being critical for their activity.

For antiparasitic avermectins, even minor chemical modifications can significantly impact their potency. veteriankey.com The macrocyclic ring itself is crucial, as linearization of the structure often leads to a notable decrease in antimicrobial activity against certain bacterial strains. acs.org The nature of the substituents on the macrocyclic ring also plays a significant role. For example, in the case of the antibiotic berkeleylactone A, the conjugated system within the macrocycle is essential for its antibacterial effect. rsc.org Similarly, for some cyclic diarylheptanoids, the introduction of N-substituted secondary amine derivatives has been shown to confer antibacterial properties. nih.gov

Table 2: General Structure-Activity Relationships for Macrocyclic Lactones

| Structural Feature | Impact on Biological Activity |

|---|---|

| Macrocyclic Ring Integrity | Essential for potent antiparasitic and antibacterial activity. acs.org |

| Conjugated Systems | Can be critical for antibacterial efficacy. rsc.org |

| Functional Group Substitution | Minor changes can drastically alter potency. veteriankey.com |

Advanced Applications Research in Materials Science and Biomedical Engineering Pre Clinical and Non Human Focus

Design and Application in Drug Delivery Systems

The distinct structural characteristics of 1,11-Dioxacycloicosane-2,12-dione make it a promising candidate for use in sophisticated drug delivery systems. ontosight.ai Through ring-opening polymerization, this macrocycle is converted into the aliphatic polyester (B1180765), poly(decamethylene decanedioate). This polymer is a type of poly(alkylene dicarboxylate), a class of materials recognized for their potential in encapsulating a variety of therapeutic compounds. The resulting nanoparticles from these polymers can serve as matrices for drug delivery. mdpi.com

The ability of these polymeric systems to be tailored for controlled drug release is a key area of investigation. The rate of drug release from such polymer matrices is influenced by factors like the polymer's molecular weight, crystallinity, and hydrophobicity, all of which can be modulated during the synthesis process. mdpi.com This allows for the engineering of drug delivery systems with specific release profiles, enhancing therapeutic efficacy and reducing administration frequency. pexacy.com The mechanism of drug release is often governed by the rates of polymer biodegradation and diffusion of the drug from the polymer matrix. nih.gov For instance, aliphatic polyesters like those derived from this compound are sensitive to hydrolytic degradation, which breaks down the polymer and releases the encapsulated drug. mdpi.com

Research into related aliphatic polyesters has demonstrated their capacity for encapsulating both hydrophilic and hydrophobic drugs, indicating the versatility of these materials in drug delivery applications. nih.gov This adaptability is crucial for developing a wide range of therapeutic solutions.

Integration into Biomaterials Science and Engineering

The integration of this compound into biomaterials science and engineering is primarily through its conversion to poly(decamethylene decanedioate). A critical requirement for any material intended for biomedical applications is biocompatibility, meaning it does not elicit a significant adverse response when in contact with biological tissues. doi.org Aliphatic polyesters are generally considered to have good biocompatibility. researchgate.net

The biocompatibility of polymers derived from this compound is a significant advantage for their use in biomedical devices and tissue engineering. ontosight.ai For example, studies on similar aliphatic polyesters, such as poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL), have shown them to be both biodegradable and bioresorbable, making them suitable for applications like surgical sutures and implants. doi.orgnih.gov The degradation products of these polyesters are typically non-toxic and can be eliminated by the body. doi.org

The physical and mechanical properties of the resulting polymer can be tailored by controlling the polymerization process. This allows for the creation of biomaterials with a range of properties, from rigid structures to more flexible materials, depending on the specific application requirements. core.ac.uk

Development of Polymeric Scaffolds and Controlled Release Systems

Polymeric scaffolds are crucial components in tissue engineering, providing a temporary structure for cells to attach, proliferate, and form new tissue. The polymer derived from this compound, poly(decamethylene decanedioate), is a candidate for creating such scaffolds due to its biodegradability. researchgate.net The ideal scaffold should degrade at a rate that matches the formation of new tissue, eventually being replaced by the body's own cells.

The controlled release of bioactive molecules, such as growth factors, from these scaffolds can enhance tissue regeneration. The principles of controlled release from these polymeric systems are similar to those in drug delivery, relying on diffusion and polymer degradation. nih.gov By incorporating therapeutic agents within the polymer matrix of the scaffold, a sustained local release can be achieved, promoting a more effective healing response.

The fabrication of these scaffolds can be achieved through various techniques, and their porous structure can be designed to facilitate cell infiltration and nutrient transport. The versatility of aliphatic polyesters allows for the engineering of scaffolds with specific mechanical properties and degradation kinetics to suit different tissue engineering applications. nih.gov

Contribution to Sustainable Materials Science through Biodegradable Polymer Development

A significant contribution of this compound is in the field of sustainable materials science through the development of biodegradable polymers. researchgate.net The synthesis of this macrocycle can be achieved from renewable resources, such as oleic acid, which is derived from vegetable oils. researchgate.netresearchgate.net This bio-based origin presents a more sustainable alternative to traditional petroleum-based plastics. rsc.organu.edu.au

The polymerization of this compound via ring-opening polymerization yields poly(nonanolactones), a class of aliphatic polyesters. researchgate.netresearchgate.net The structure and molecular weight of these polymers can be controlled during synthesis. researchgate.netresearchgate.net

A key aspect of their sustainability is their biodegradability. Aliphatic polyesters are known to be susceptible to enzymatic degradation by various microorganisms and enzymes, such as lipases and cutinases. nih.govunibo.itresearchgate.net The degradation process typically involves surface erosion, where the polymer is broken down into smaller, environmentally benign molecules. unibo.itnih.gov This biodegradability helps to mitigate the environmental problems associated with plastic pollution. researchgate.net

Interactive Table: Properties of Polymers Derived from this compound

| Property | Description | Research Findings |

| Monomer | This compound | A macrocyclic diester that can be synthesized from renewable resources like oleic acid. researchgate.net |

| Polymer | Poly(decamethylene decanedioate) / Poly(nonanolactone) | An aliphatic polyester formed through ring-opening polymerization of the monomer. core.ac.ukresearchgate.net |

| Biocompatibility | The ability to exist in contact with tissues of the human body without causing an unacceptable degree of harm. | Aliphatic polyesters are generally considered biocompatible and are used in various biomedical applications. doi.orgresearchgate.net |

| Biodegradability | The ability of a material to be broken down by the action of living organisms. | Susceptible to enzymatic degradation by lipases and cutinases, breaking down into non-toxic products. nih.govunibo.itresearchgate.net |

| Applications | Areas of use for the resulting polymer. | Drug delivery systems, tissue engineering scaffolds, and sustainable materials. ontosight.aiontosight.airesearchgate.net |

Theoretical and Computational Studies on 1,11 Dioxacycloicosane 2,12 Dione

Molecular Modeling and Conformational Analysis

The large and flexible 20-membered ring of 1,11-Dioxacycloicosane-2,12-dione can adopt a multitude of conformations. Molecular modeling techniques are essential to explore the potential energy surface of this macrocycle and identify its low-energy, stable conformations.

Computational Approaches: A thorough conformational analysis would typically employ a combination of methods. A systematic or stochastic conformational search can be used to generate a wide range of possible structures. These initial geometries are then optimized using molecular mechanics (MM) force fields, such as MMFF or AMBER, to identify local energy minima. To obtain more accurate relative energies of the most stable conformers, higher-level quantum mechanical calculations are often performed.

Illustrative Conformational Data for Macrocyclic Lactones: To illustrate the typical energy differences between conformations in macrocycles, the following table presents hypothetical relative energies for different conformer families of a large-ring lactone, as might be determined by computational methods.

| Conformer Family | Description | Hypothetical Relative Energy (kcal/mol) |

| A | Elongated, chair-like polymethylene segments | 0.0 (most stable) |

| B | More compact, folded structure | 1.5 |

| C | Twisted or strained conformation | 4.2 |

| D | Conformation with a non-planar ester group | > 10.0 (high energy) |

This table is illustrative and not based on specific experimental data for this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. nih.govmdpi.comrsc.org For this compound, these calculations can provide insights into charge distribution, orbital energies, and sites susceptible to nucleophilic or electrophilic attack.

Electronic Properties: DFT calculations can be used to determine key electronic properties. The distribution of electron density reveals the polarity of the molecule. The ester carbonyl carbons are expected to be electrophilic due to the polarization of the C=O bond, making them susceptible to nucleophilic attack, which is the initial step in, for example, hydrolytic or enzymatic degradation, as well as in ring-opening polymerization. The oxygen atoms of the carbonyl groups will possess a partial negative charge, while the carbons will have a partial positive charge.

Reactivity Indices: Reactivity descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates higher reactivity. The locations of the HOMO and LUMO can indicate the sites of electron donation and acceptance, respectively. For a dilactone like this compound, the LUMO is likely to be localized on the carbonyl groups, confirming their electrophilic nature.

Computed Properties of this compound: Basic molecular properties have been computed and are available in public databases.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₂O₄ | nih.gov |

| Molecular Weight | 312.4 g/mol | nih.gov |

| XLogP3-AA | 5 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 18 | nih.gov |

| Exact Mass | 312.23005950 Da | nih.gov |

| Topological Polar Surface Area | 52.6 Ų | nih.gov |

Data sourced from PubChem. nih.gov

Simulation of Reaction Pathways and Polymerization Processes

Computational simulations can be employed to model the reaction pathways of this compound, most notably its ring-opening polymerization (ROP). ROP is a key process for converting macrocyclic esters into biodegradable polyesters.

Ring-Opening Polymerization (ROP): The simulation of ROP can provide detailed mechanistic insights that are often difficult to obtain experimentally. oup.comacs.org Computational studies can model the initiation, propagation, and termination steps of the polymerization process. For instance, in an anionic ROP, the simulation would model the nucleophilic attack of an initiator on one of the carbonyl carbons of the dilactone, leading to the opening of the ring. Subsequent steps would involve the attack of the resulting alkoxide on another monomer, propagating the polymer chain.

Modeling Approaches: Quantum mechanics/molecular mechanics (QM/MM) methods are particularly well-suited for simulating such reactions. The reacting center (e.g., the carbonyl group and the attacking nucleophile) can be treated with a high level of quantum mechanics, while the rest of the growing polymer chain and solvent molecules can be described by a more computationally efficient molecular mechanics force field. Molecular dynamics (MD) simulations can also be used to study the dynamics of the polymerization process and the conformational behavior of the growing polymer chain. nih.gov

Factors Influencing Polymerization: Simulations can help to understand the influence of various factors on the polymerization process, such as the choice of catalyst or initiator, temperature, and solvent. For example, by calculating the activation energies for different catalytic pathways, it is possible to predict which catalyst will be most effective. While specific simulation data for this compound is not available, studies on similar macrocyclic esters have shown that the nature of the initiator and the ring strain of the monomer are critical factors in determining the polymerization rate and the properties of the resulting polymer. researchgate.netyoutube.com

Illustrative Data on ROP of Macrocyclic Esters: The following table provides hypothetical data illustrating how computational simulations could be used to compare the effectiveness of different initiators for the ring-opening polymerization of a macrocyclic dilactone.

| Initiator | Calculated Activation Energy for Initiation (kcal/mol) | Predicted Relative Rate |

| Methoxide | 15.2 | High |

| Hydroxide | 18.5 | Moderate |

| Water (uncatalyzed) | 35.0 | Very Low |

This table is for illustrative purposes to demonstrate the type of data that can be obtained from computational simulations and is not based on specific experimental results for this compound.

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Methodologies

The synthesis of macrocyclic compounds, particularly those with large rings, presents inherent challenges, primarily the competition between intermolecular and intramolecular reactions. Future research will likely focus on developing more efficient and sustainable methods for the synthesis of 1,11-dioxacycloicosane-2,12-dione and related macrocyclic dilactones.

Key areas of development include:

Catalytic Systems: The exploration of new catalysts for macrolactonization is a continuing trend. This includes the development of more active and selective catalysts that can operate under milder conditions and with lower catalyst loadings. researchgate.net

Renewable Feedstocks: A significant emerging trend is the use of renewable resources as starting materials. For instance, research has demonstrated the synthesis of various macrocyclic lactones and dilactones from olive oil, a readily available biomass. nih.govacs.orgacs.org This approach offers a greener alternative to traditional synthetic routes that rely on petrochemical-based precursors.

Flow Chemistry: Continuous flow processes are being investigated for macrolactonization reactions. These methods can offer improved yields, shorter reaction times, and easier scalability compared to batch processes. researchgate.net

Ring-Closing Metathesis (RCM): RCM has become a powerful tool for the synthesis of macrocycles. nih.gov Future work may involve the application of newer generations of RCM catalysts to improve the efficiency of synthesizing unsaturated precursors to this compound, which can then be hydrogenated.

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign approach to synthesis. The use of lipases for the cyclization of ω-hydroxy fatty acids or diacids and diols is a promising area for producing macrocyclic dilactones.

Application of Advanced Characterization Techniques for Complex Structures

A thorough understanding of the three-dimensional structure of this compound is crucial for predicting its properties and designing its applications. Future research will undoubtedly employ a suite of advanced characterization techniques to elucidate its conformational landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), are invaluable for determining the spatial proximity of atoms and thus the solution-state conformation of macrocycles. diva-portal.orgsci-hub.se Combining experimental NMR data with computational modeling can provide detailed insights into the conformational preferences of flexible macrocycles like this compound. nih.govrsc.org Two-dimensional NMR techniques will continue to be essential for complete structural assignment. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry is fundamental for confirming the molecular weight and elemental composition. uzh.ch Techniques like Fast Atom Bombardment (FAB)-MS can be used to study the complexation of macrocycles with metal cations, offering insights into their potential for ionophoric applications. rsc.org Furthermore, tandem mass spectrometry (MS/MS) can provide valuable information about the fragmentation patterns, aiding in structural elucidation. cas.cn

Computational Modeling: In conjunction with experimental techniques, computational methods will play a vital role in exploring the potential energy surface of this compound and identifying its low-energy conformers.

Deeper Mechanistic Elucidation of Biological Activities at a Molecular Level

While many macrocyclic lactones exhibit significant biological activity, the specific bioactivities of this compound have not been extensively reported. Future research should focus on screening this compound for various biological effects and, if any are found, elucidating the underlying mechanisms of action.

Antimicrobial Activity: Lactones are a class of compounds known for their antimicrobial properties. nih.govmdpi.com Future studies could investigate the potential of this compound to inhibit the growth of various bacteria and fungi. Mechanistic studies might explore its ability to disrupt cell membranes, interfere with essential enzymes, or alter cellular permeability. nih.gov The mechanism of action for many antimicrobial macrocyclic lactones involves targeting specific ion channels in invertebrates, such as glutamate-gated chloride channels. nih.govresearchgate.netmsdvetmanual.com While this compound is structurally simpler than antiparasitic macrocycles, investigating its interaction with such channels could be a starting point.

Antiparasitic Activity: Given that many potent antiparasitic drugs are macrocyclic lactones, it would be worthwhile to screen this compound for activity against various parasites. researchgate.net

Cytotoxic Activity: Some macrocyclic lactones have shown cytotoxic effects against cancer cell lines. Investigating the potential of this compound in this area could open up new avenues for anticancer drug discovery.

Design and Synthesis of Tailored Biomaterials with Enhanced Functionality

One of the most promising areas of future research for this compound lies in its use as a monomer for the synthesis of biodegradable polyesters. rsc.orgnih.gov Poly(alkylene dicarboxylate)s, the class of polymers to which the polymer of this compound would belong, are known for their biodegradability. nih.gov

Ring-Opening Polymerization (ROP): ROP is a powerful technique for producing high-molecular-weight polyesters from cyclic monomers with controlled architectures. tue.nlresearchgate.netdigitellinc.com Future research will focus on optimizing the ROP of this compound to control the molecular weight, polydispersity, and end-group functionality of the resulting polymer.

Copolymerization: To tailor the properties of the resulting biomaterials, this compound can be copolymerized with other cyclic lactones or esters. semanticscholar.orgtue.nl This approach can be used to modulate properties such as crystallinity, degradation rate, and mechanical strength. For example, copolymerization with more hydrophilic monomers could enhance the degradation rate under physiological conditions. tue.nl

Functional Biomaterials: The synthesis of functional polyesters from monomers derived from renewable resources like carbohydrates is an active area of research. rsc.org By analogy, modifications to the this compound structure before polymerization could introduce specific functionalities for applications in drug delivery, tissue engineering, and other biomedical fields.

Cross-linked Polyesters: The development of cross-linked biodegradable polyesters is another emerging trend. This can be achieved by introducing cross-linkable groups into the polymer backbone, leading to the formation of stable networks for applications requiring specific shapes and mechanical integrity. tue.nl

Comprehensive Analysis of Sustainability and Circular Economy Aspects in the Production and Application of this compound

As the world moves towards a more sustainable and circular economy, it is crucial to evaluate the entire life cycle of new chemical products and the materials derived from them. ikhapp.orgvenvirotech.comresearchgate.neteuropean-bioplastics.org

Life Cycle Assessment (LCA): A comprehensive LCA of this compound and its derived polymers will be essential to quantify their environmental impact. mdpi.comnih.govnih.govresearchgate.net This assessment would cover everything from the sourcing of raw materials (ideally renewable) to the end-of-life of the resulting products, including their biodegradability.

Bio-based Production: A key focus will be on developing production routes from renewable feedstocks, such as agricultural waste, to minimize the reliance on fossil fuels. mdpi.comresearchgate.net This aligns with the principles of a bio-based economy.

Biodegradability and Composting: Detailed studies on the biodegradation of polymers derived from this compound in various environments (e.g., soil, compost, marine) will be necessary to validate their environmental benefits. The potential for industrial composting as an end-of-life option is a key aspect of their contribution to a circular economy. european-bioplastics.org

Chemical Recycling: Research into the chemical recycling of polyesters derived from this compound will be important. taylorfrancis.com This could involve depolymerization back to the monomer, which can then be repolymerized, creating a closed-loop system. rsc.org

Q & A

Q. What are the established synthetic protocols for 1,11-dioxacycloicosane-2,12-dione, and what catalysts are typically employed?

The synthesis of this compound involves the lactonization of 9-hydroxynonanoic acid. A validated method uses metal-catalyzed conditions (e.g., transition metals or Lewis acids) to facilitate cyclization. For example, ozonolysis and hydrogenation of oleic acid yield 9-hydroxynonanoic acid, which undergoes lactonization under controlled temperatures (80–120°C) and inert atmospheres to form the macrocyclic dione . Key catalysts include palladium or ruthenium complexes, which improve reaction efficiency and selectivity. Researchers should optimize solvent systems (e.g., toluene or THF) and monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

Characterization requires a multi-technique approach:

- NMR spectroscopy : and NMR confirm the macrocyclic structure and ester carbonyl groups (δ ~170–175 ppm).

- IR spectroscopy : Stretching vibrations for ester C=O (~1740 cm) and ether C-O (~1250 cm) provide functional group verification.

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H] at m/z 340.24).

- HPLC : Reverse-phase columns (C18) with UV detection (210–220 nm) assess purity and isolate by-products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or by-product profiles across studies?

Discrepancies often arise from variations in catalyst loading, temperature, or solvent polarity. To address this:

- Design factorial experiments : Systematically vary parameters (e.g., catalyst type, reaction time) and analyze outcomes using ANOVA.

- Cross-validate analytical data : Combine GC-MS, NMR, and X-ray crystallography (if crystals are obtainable) to confirm structural assignments.

- Reproduce literature methods : Compare results with prior studies to identify critical control points (e.g., moisture sensitivity of catalysts) .

Q. What mechanistic insights exist for the lactonization of 9-hydroxynonanoic acid to form this compound?

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group attacks the carbonyl carbon of the adjacent ester. Metal catalysts (e.g., Ru or Pd) lower the activation energy by stabilizing the transition state through coordination with the carbonyl oxygen. Isotopic labeling (e.g., ) studies can trace oxygen migration, while density functional theory (DFT) simulations model the reaction pathway .

Q. How can researchers investigate the thermal stability of this compound under varying conditions?

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for macrocyclic esters).

- Differential scanning calorimetry (DSC) : Identify phase transitions or exothermic degradation events.

- Accelerated aging studies : Expose the compound to elevated temperatures (e.g., 40–80°C) and monitor structural integrity via NMR or FTIR over time .

Q. What strategies are recommended for studying potential enzyme interactions or oxidative stress mechanisms involving this compound?

- Enzyme assays : Test interactions with NADH dehydrogenase or cytochrome P450 enzymes using spectrophotometric methods (e.g., NADH oxidation at 340 nm).

- ROS detection : Employ fluorescent probes (e.g., DCFH-DA) in cell cultures to quantify reactive oxygen species (ROS) generation.

- Oxygen depletion experiments : Compare cytotoxicity under normoxic vs. hypoxic conditions to assess ROS dependency, as demonstrated in studies of structurally similar diones .

Methodological Considerations Table

| Research Aspect | Recommended Techniques | Key Parameters |

|---|---|---|

| Synthesis | Metal-catalyzed lactonization | Catalyst (Pd/Ru), solvent (toluene), 80–120°C |

| Characterization | NMR, IR, HRMS | δ ~170 ppm (C=O), m/z 340.24 |

| Stability | TGA, DSC | Decomposition >200°C, phase transitions |

| Biological Activity | Enzyme assays, ROS probes | NADH oxidation rate, DCF fluorescence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.